molecular formula C13H19N3O B2562548 rac-N-[(1R,2S)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl]prop-2-enamide CAS No. 2361638-31-3

rac-N-[(1R,2S)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl]prop-2-enamide

Cat. No.: B2562548
CAS No.: 2361638-31-3
M. Wt: 233.315
InChI Key: RSHNHTXIJCSXIN-MNOVXSKESA-N
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Description

rac-N-[(1R,2S)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl]prop-2-enamide: is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a pyrazolyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-N-[(1R,2S)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: rac-N-[(1R,2S)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl group, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-N-[(1R,2S)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-N-[(1R,2S)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
  • rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate

Comparison: rac-N-[(1R,2S)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the pyrazolyl group can influence the compound’s binding affinity to certain enzymes or receptors, making it a valuable tool in biochemical research.

Properties

IUPAC Name

N-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-3-13(17)15-11-7-5-4-6-10(11)12-8-9-14-16(12)2/h3,8-11H,1,4-7H2,2H3,(H,15,17)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHNHTXIJCSXIN-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCC2NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2CCCC[C@@H]2NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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